molecular formula C17H16O2S B13100797 2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde

2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde

Cat. No.: B13100797
M. Wt: 284.4 g/mol
InChI Key: MBRZIAXEXFFRAB-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde: 3-(4-Methoxyphenyl)propanoyl chloride , is a chemical compound with the molecular formula C10H11ClO2. It is an organic compound containing a benzaldehyde moiety, a propanoyl group, and a thiobenzoyl group. The compound’s structure consists of a benzene ring substituted with a methoxy group (OCH3) at the para position (position 4) and a propanoyl group (CH3CH2C=O) at the meta position (position 3). The thiobenzoyl group (C6H5SC=O) is attached to the benzene ring.

Preparation Methods

Synthetic Routes: The synthesis of 2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde involves the reaction of 3-(4-Methoxyphenyl)propanoyl chloride with thiobenzaldehyde. The reaction proceeds through an acylation process, where the propanoyl chloride group replaces the hydrogen atom on the thiobenzaldehyde ring.

Reaction Conditions: The reaction typically occurs under inert atmosphere conditions at temperatures ranging from 2°C to 8°C. The use of anhydrous solvents and proper workup procedures ensures the purity of the product.

Industrial Production Methods: While industrial-scale production methods may vary, the laboratory synthesis described above can be scaled up for commercial production. Optimization of reaction conditions, purification techniques, and safety protocols are essential for large-scale manufacturing.

Chemical Reactions Analysis

Reactions: 2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Acylation: The compound acts as an acylating agent, participating in reactions with nucleophiles.

    Substitution: The propanoyl chloride group can be replaced by other functional groups.

    Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.

Common Reagents and Conditions:

    Reagents: Thionyl chloride (SOCl), thiobenzaldehyde, and other nucleophiles.

    Conditions: Anhydrous conditions, low temperatures, and inert atmosphere.

Major Products: The major products depend on the specific reaction conditions and the nucleophiles involved. For example, acylation with an amine yields an amide product.

Scientific Research Applications

2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde finds applications in:

    Organic Synthesis: As an acylating agent in the preparation of various compounds.

    Medicinal Chemistry: It may serve as a building block for drug development.

    Flavor and Fragrance Industry: Due to its aromatic properties.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For example, in drug development, it may interact with specific molecular targets or pathways, leading to therapeutic effects.

Comparison with Similar Compounds

While I don’t have information on similar compounds specific to this exact structure, you can explore related acyl chlorides, benzaldehydes, and thiobenzaldehydes to highlight its uniqueness.

Remember that further research and experimental data are crucial for a comprehensive understanding of 2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde’s properties and applications

Properties

Molecular Formula

C17H16O2S

Molecular Weight

284.4 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)propanoyl]thiobenzaldehyde

InChI

InChI=1S/C17H16O2S/c1-19-15-9-6-13(7-10-15)8-11-17(18)16-5-3-2-4-14(16)12-20/h2-7,9-10,12H,8,11H2,1H3

InChI Key

MBRZIAXEXFFRAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C=S

Origin of Product

United States

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